R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride
Overview
Description
R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties . This compound is of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate acyclic precursors.
Introduction of the isopropoxybenzyl group: This step involves the alkylation of the pyrrolidine ring with 4-isopropoxybenzyl chloride under basic conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione, which also possess versatile biological activities.
Benzylamine derivatives: Compounds with similar benzylamine structures may exhibit comparable biological activities and chemical reactivity.
Isopropoxybenzyl derivatives: These compounds share the isopropoxybenzyl group and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-11(2)17-14-5-3-12(4-6-14)9-16-8-7-13(15)10-16;/h3-6,11,13H,7-10,15H2,1-2H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBYVCAWFQPIFP-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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